Cas no 1247927-01-0 (1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone)

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is a specialized organic compound featuring a diazepane core functionalized with an acetyl group and a chloroethanone moiety. This structure makes it a valuable intermediate in pharmaceutical and chemical synthesis, particularly for the development of bioactive molecules. The presence of both electrophilic (chloroethanone) and nucleophilic (diazepane) sites enhances its reactivity, facilitating selective modifications in complex reactions. Its stability under controlled conditions and compatibility with further derivatization underscore its utility in medicinal chemistry and drug discovery. The compound's well-defined molecular framework allows for precise structural tuning, making it advantageous for researchers seeking to explore novel pharmacophores or fine-tune reaction pathways.
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone structure
1247927-01-0 structure
Product name:1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone
CAS No:1247927-01-0
MF:C9H15ClN2O2
MW:218.680601358414
CID:2160956

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone
    • 1-(4-acetyl-1,4-diazepan-1-yl)-2-chloroethanone
    • AM91283
    • 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloroethanone
    • 1-(4-acetyl-1,4-diazepan-1-yl)-2-chloroethan-1-one
    • Inchi: 1S/C9H15ClN2O2/c1-8(13)11-3-2-4-12(6-5-11)9(14)7-10/h2-7H2,1H3
    • InChI Key: ILSLQXVNXLOKTR-UHFFFAOYSA-N
    • SMILES: ClCC(N1CCN(C(C)=O)CCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Topological Polar Surface Area: 40.6

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667840-1g
1-(4-Acetyl-1,4-diazepan-1-yl)-2-chloroethan-1-one
1247927-01-0 98%
1g
¥5997.00 2024-08-09
Fluorochem
085480-500mg
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone
1247927-01-0
500mg
£206.00 2022-03-01
Chemenu
CM291569-1g
1-(4-Acetyl-1,4-diazepan-1-yl)-2-chloroethanone
1247927-01-0 97%
1g
$385 2021-06-09
Chemenu
CM291569-1g
1-(4-Acetyl-1,4-diazepan-1-yl)-2-chloroethanone
1247927-01-0 97%
1g
$453 2022-06-13

Additional information on 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Recent Advances in the Study of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (CAS: 1247927-01-0)

In recent years, the compound 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (CAS: 1247927-01-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique diazepane scaffold and chloroacetyl moiety, has been explored for its role as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have focused on its reactivity, pharmacological properties, and potential therapeutic applications, making it a subject of intense research.

A key area of investigation has been the compound's utility in the design of covalent inhibitors. The chloroacetyl group in 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone enables it to act as an electrophilic warhead, facilitating covalent binding to target proteins. This property has been exploited in the development of inhibitors for enzymes such as kinases and proteases, which are implicated in various diseases, including cancer and inflammatory disorders. Recent publications highlight its use in the synthesis of potent and selective inhibitors, underscoring its importance in medicinal chemistry.

Another notable advancement is the exploration of this compound's pharmacokinetic and toxicological profiles. Studies have demonstrated that modifications to the diazepane ring can significantly influence the compound's metabolic stability and bioavailability. For instance, the introduction of substituents at specific positions has been shown to enhance its solubility and reduce off-target effects. These findings are critical for optimizing the compound's therapeutic potential and minimizing adverse reactions in preclinical models.

Furthermore, recent research has delved into the mechanistic aspects of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone's biological activity. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate its binding modes and interactions with biological targets. These structural insights have provided a foundation for rational drug design, enabling the development of derivatives with improved efficacy and specificity.

In addition to its applications in drug discovery, this compound has also been investigated for its role in chemical biology tools. Its ability to form stable adducts with nucleophilic residues in proteins makes it a valuable probe for studying protein function and dynamics. Recent studies have utilized 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone in activity-based protein profiling (ABPP) experiments, shedding light on novel drug targets and pathways.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone. Issues such as selectivity, toxicity, and formulation stability need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound in therapeutic applications.

In conclusion, 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (CAS: 1247927-01-0) represents a promising scaffold in chemical biology and medicinal chemistry. Its unique structural features and reactivity profile have enabled diverse applications, from covalent inhibitor design to chemical probes. Ongoing research continues to expand our understanding of its properties and potential, paving the way for innovative therapeutic strategies. Future studies should focus on optimizing its pharmacokinetic properties and exploring new biological targets to fully realize its clinical potential.

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